molecular formula C19H26N6O3 B2532945 7-butyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021259-31-3

7-butyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2532945
CAS No.: 1021259-31-3
M. Wt: 386.456
InChI Key: FWFCCUJFOQGGFA-UHFFFAOYSA-N
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Description

7-butyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,4-dioxo-1,3-dimethylpyrimidine and a suitable amine.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides under basic conditions.

    Attachment of the Imidazole Moiety: The imidazole ring can be attached through a nucleophilic substitution reaction involving 1H-imidazole and a suitable leaving group on the propyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving pyrrolo[2,3-d]pyrimidine and imidazole moieties.

Medicine

Medicinally, the compound holds potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 7-butyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrrolo[2,3-d]pyrimidine core can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    7-butyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide: shares similarities with other pyrrolo[2,3-d]pyrimidine derivatives and imidazole-containing compounds.

Uniqueness

What sets this compound apart is the specific combination of functional groups and the overall molecular architecture. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-butyl-N-(3-imidazol-1-ylpropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3/c1-4-5-10-25-15(16(26)21-7-6-9-24-11-8-20-13-24)12-14-17(25)22(2)19(28)23(3)18(14)27/h8,11-13H,4-7,9-10H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFCCUJFOQGGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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